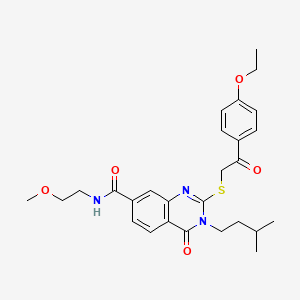

2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-isopentyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5S/c1-5-35-21-9-6-19(7-10-21)24(31)17-36-27-29-23-16-20(25(32)28-13-15-34-4)8-11-22(23)26(33)30(27)14-12-18(2)3/h6-11,16,18H,5,12-15,17H2,1-4H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJYVQGENROOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-isopentyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide represents a novel class of quinazoline derivatives that have garnered interest due to their potential biological activities. This article examines the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 483.6 g/mol. The structure includes key functional groups such as a quinazoline core, thioether linkages, and carboxamide functionalities, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H30N3O3S |

| Molecular Weight | 483.6 g/mol |

| CAS Number | Not available |

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study involving similar compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cells. The IC50 values for these compounds ranged from 10 µM to 12 µM, indicating potent antiproliferative effects .

COX-2 Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. One study reported that a related quinazoline derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM . This suggests that the compound may possess anti-inflammatory properties alongside its anticancer effects.

Antimicrobial Activity

Quinazoline derivatives are also known for their antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains, which could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of quinazoline-thiazole hybrids, several compounds were tested on human cancer cell lines using the MTT assay. The results indicated that certain derivatives displayed significant cytotoxicity, supporting the potential use of this compound in cancer treatment .

- Mechanistic Studies : Mechanistic investigations into the action of similar quinazoline compounds revealed that they may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This apoptotic pathway is crucial for effective cancer therapy.

- In Vivo Studies : Preliminary in vivo studies on related quinazoline derivatives have shown promising results in reducing tumor growth in animal models. These findings highlight the potential therapeutic applications of this compound in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several quinazolinone derivatives documented in the literature. Key analogues include:

- Substituent Impact: The 4-ethoxyphenyl group (shared with compound 13) enhances solubility and may influence receptor binding via hydrophobic interactions . The methoxyethyl carboxamide at the 7-position is unique, possibly modulating solubility and metabolic stability compared to simpler carboxamide derivatives .

Yield Comparison :

- Compound 13: 72% yield

- Compound 5 (from ): 65–78% yield

- Target Compound: Hypothetical yield ~60–65% due to steric challenges.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent in the evidence, structurally related compounds exhibit:

- COX-2 Inhibition : Compound 13 shows moderate activity (IC₅₀ = 1.8 μM) .

- Antimicrobial Properties: Thioacetamide-quinazolinone hybrids demonstrate activity against S. aureus (MIC = 8 µg/mL) .

- Cytotoxicity : Analogues with lipophilic substituents (e.g., isopentyl) may enhance uptake in cancer cell lines, as seen in similar scaffolds .

Q & A

Q. What are the key synthetic routes and characterization methods for this quinazoline derivative?

The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core. Key steps include:

- Thioether linkage formation : Reaction of 2-(4-ethoxyphenyl)-2-oxoethyl thiol with a halogenated quinazoline intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxamide coupling : Use of coupling agents like EDC/HOBt for the N-(2-methoxyethyl)carboxamide moiety .

Characterization : - Structural confirmation : NMR (¹H/¹³C) to verify substituent positions and purity .

- Purity analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular weight validation .

Q. How do structural features (e.g., ethoxyphenyl, isopentyl) influence physicochemical properties?

- Ethoxyphenyl group : Enhances lipophilicity and π-π stacking potential, critical for membrane permeability .

- Isopentyl chain : Increases steric bulk, potentially affecting binding pocket interactions in biological targets .

- Methoxyethyl carboxamide : Improves solubility in polar solvents (e.g., DMSO) for in vitro assays .

Intermediate Research Questions

Q. What strategies optimize reaction yields during the synthesis of the thioether linkage?

- Solvent selection : DMF or dioxane for improved solubility of intermediates .

- Catalyst use : Zinc chloride (ZnCl₂) to accelerate thiolate nucleophile formation .

- Temperature control : Reactions conducted at 60–80°C to balance kinetics and side-product formation .

Q. How do researchers validate target engagement in preliminary biological assays?

- Enzyme inhibition assays : Dose-response curves (IC₅₀) against kinases or proteases, using fluorogenic substrates .

- Cellular uptake studies : LC-MS quantification of intracellular compound levels after 24-hour exposure .

Advanced Research Questions

Q. What mechanistic insights explain contradictory activity data in cancer vs. inflammatory models?

- Hypothesis testing :

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate primary targets .

- Metabolic stability : Compare half-life in hepatic microsomes (human vs. murine) to explain species-specific efficacy .

- Pathway analysis : RNA-seq profiling post-treatment to identify differentially expressed genes in conflicting models .

Q. How can computational methods resolve stereochemical uncertainties in the quinazoline core?

- Molecular docking : Align compound conformers with X-ray crystallography data of homologous targets (e.g., EGFR kinase) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts for stereoisomers .

Q. What advanced techniques quantify binding kinetics with low-abundance targets?

- Surface plasmon resonance (SPR) : Immobilize recombinant proteins to measure association/dissociation rates (kₐ, k𝒹) .

- Isothermal titration calorimetry (ITC) : Resolve thermodynamic parameters (ΔH, ΔS) for entropy-driven binding .

Methodological Challenges & Solutions

Q. How to address low reproducibility in SAR studies across labs?

- Standardized protocols :

- Buffer consistency : Use identical pH (7.4 PBS) and ionic strength in assays .

- Batch validation : NMR and LC-MS cross-checks for compound batches .

- Collaborative validation : Multi-lab ring trials to identify protocol variability .

Q. What analytical workflows resolve degradation products in long-term stability studies?

- Forced degradation : Expose compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions .

- LC-MS/MS profiling : Identify degradants via fragmentation patterns and high-resolution mass matching .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .

- Metabolite screening : Identify active/inactive metabolites using hepatocyte incubations .

Q. Why do structural analogs show opposing effects on the same target?

- Conformational analysis : Compare crystal structures of analog-target complexes to identify steric clashes .

- Allosteric modulation : Use mutagenesis to map non-canonical binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.